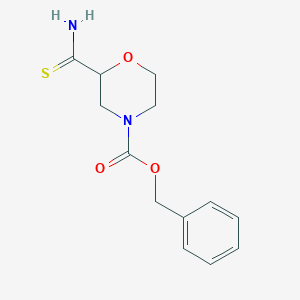

Benzyl 2-carbamothioylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-carbamothioylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c14-12(19)11-8-15(6-7-17-11)13(16)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVABHATHZCRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-carbamothioylmorpholine-4-carboxylate has garnered attention for its potential therapeutic properties. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of morpholine compounds exhibit anticancer properties. For instance, compounds similar to benzyl 2-carbamothioylmorpholine-4-carboxylate have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that similar morpholine derivatives possess significant antibacterial and antifungal activities, suggesting a potential application in developing new antibiotics .

Organic Synthesis

Benzyl 2-carbamothioylmorpholine-4-carboxylate serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

- Carboxylation Reactions : The compound can participate in carboxylation reactions under mild conditions, allowing for the introduction of carboxylic acid functionalities into organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Compounds : The morpholine moiety in benzyl 2-carbamothioylmorpholine-4-carboxylate can be utilized to create various functionalized compounds through nucleophilic substitution reactions. This versatility makes it valuable for synthesizing diverse chemical entities .

Material Science

In material science, benzyl 2-carbamothioylmorpholine-4-carboxylate has been explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ability to form stable bonds with other materials makes it suitable for creating advanced composite materials .

- Nanotechnology : Research into the use of benzyl 2-carbamothioylmorpholine-4-carboxylate in nanotechnology has shown promise in the fabrication of nanostructured materials that exhibit unique electronic or optical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that morpholine derivatives, including benzyl 2-carbamothioylmorpholine-4-carboxylate, exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry context, researchers successfully utilized benzyl 2-carbamothioylmorpholine-4-carboxylate as a precursor for synthesizing novel compounds with potential biological activity. The study highlighted the efficiency of carboxylation reactions facilitated by this compound, leading to high yields of desired products under environmentally friendly conditions .

Mechanism of Action

The mechanism by which Benzyl 2-carbamothioylmorpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

Substituent Effects: The carbamothioyl group in the target compound introduces sulfur, which may enhance metal-binding capacity or alter electronic properties compared to the aminomethyl group in or the ethyl ester in .

Molecular Weight and Polarity: The target compound’s estimated molecular weight (~279.3) is higher than (250.13) and (249.3) due to the sulfur atom. The carbamothioyl group’s polarizable sulfur may reduce aqueous solubility compared to the aminomethyl group in , but this depends on the solvent system.

Biological Activity

Benzyl 2-carbamothioylmorpholine-4-carboxylate (CAS Number: 1354959-96-8) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C₁₃H₁₆N₂O₃S

- Molecular Weight : 280.34 g/mol

- Boiling Point : Not specified in the sources but typically requires handling with care due to potential volatility.

The biological activity of Benzyl 2-carbamothioylmorpholine-4-carboxylate is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to function through:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This suggests a potential application in skin whitening agents or treatments for hyperpigmentation .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, suggesting that Benzyl 2-carbamothioylmorpholine-4-carboxylate may also scavenge free radicals and reduce oxidative stress .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to Benzyl 2-carbamothioylmorpholine-4-carboxylate. For instance, derivatives have been shown to exhibit significant scavenging activity against free radicals like DPPH and ABTS, indicating that this compound may possess similar properties.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 93.75 ± 0.47 at 100 µg/mL | 7.12 ± 2.32 |

| Benzyl 2-carbamothioylmorpholine-4-carboxylate | TBD | TBD |

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in cosmetic applications for skin lightening. While specific data on Benzyl 2-carbamothioylmorpholine-4-carboxylate is limited, related compounds have shown significant inhibition of tyrosinase activity, thus suggesting a possible similar effect for this compound.

Case Studies

- Skin Lightening Applications : In a study examining various tyrosinase inhibitors, compounds structurally related to Benzyl 2-carbamothioylmorpholine-4-carboxylate were noted for their ability to reduce melanin production in B16 cells treated with α-MSH (melanocyte-stimulating hormone) by inhibiting tyrosinase activity .

- Antioxidant Efficacy : A comparative analysis of similar compounds revealed that those with a morpholine structure exhibited enhanced antioxidant properties, supporting the hypothesis that Benzyl 2-carbamothioylmorpholine-4-carboxylate may also function effectively as an antioxidant agent .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Benzyl 2-carbamothioylmorpholine-4-carboxylate typically involves:

- Formation of the morpholine-4-carbamothioyl intermediate.

- Esterification of the morpholine-4-carboxylic acid with benzyl alcohol or benzyl chloride.

- Purification by precipitation, filtration, and chromatographic techniques.

The preparation often leverages nucleophilic substitution, condensation, and protection/deprotection steps to achieve the target compound with high purity.

Preparation of Morpholine-4-carbamothioyl Intermediates

A key precursor is 2-(morpholine-4-carbonothioyl) derivatives, which can be synthesized by reacting morpholine-containing nitriles or ketoesters with thiourea under basic conditions.

- Starting from 3-morpholino-3-thioxopropanenitrile, condensation with substituted benzaldehydes in ethanol using DBU (1,8-diazabicycloundec-7-ene) as base catalyst at room temperature for 14–15 hours yields 2-(morpholine-4-carbonothioyl) acrylonitrile derivatives.

- The reaction mixture is then precipitated, filtered, and washed with cold ethanol and diethyl ether to isolate the product as a yellow powder with yields around 80–83%.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Base Catalyst | DBU (0.1 equiv) |

| Temperature | Room temperature |

| Reaction Time | 14–15 hours |

| Isolation | Precipitation, filtration |

| Yield | 81–83% |

| Product Form | Yellow powder |

Esterification to Form Benzyl Esters

The formation of the benzyl ester from the corresponding morpholine-4-carboxylic acid can be achieved by reacting the acid with benzyl chloride or benzyl alcohol under specific catalytic conditions.

Method 1: Benzyl Chloride with Carboxylic Acid in Presence of Quaternary Ammonium Carboxylates

- Carboxylic acids react with benzyl chloride in the presence of quaternary ammonium carboxylates to afford benzyl esters efficiently.

- This method avoids harsh acidic conditions and allows for mild reaction conditions, preserving sensitive functional groups.

| Parameter | Details |

|---|---|

| Reagents | Benzyl chloride, carboxylic acid, quaternary ammonium carboxylate |

| Solvent | Not explicitly stated, typically organic solvents like dichloromethane or ether |

| Temperature | Ambient or mild heating |

| Reaction Time | Variable, typically several hours |

| Workup | Extraction, washing, drying |

| Purification | Column chromatography |

| Yield | High, depending on substrate |

Method 2: Esterification via Benzyl Alcohol and Acid Chlorides

Specific Example: Preparation of Benzyl Piperazine-1-carbodithioate (Related Compound)

Though not exactly the same compound, the preparation of benzyl piperazine-1-carbodithioate provides insight into carbamothioyl group introduction and benzyl ester formation.

- Starting from tert-butyl 4-(benzylthiocarbonothioyl)piperazine-1-carboxylate, treatment with trifluoroacetic acid in dichloromethane at 0–5°C for 6 hours removes protecting groups.

- Subsequent neutralization with sodium bicarbonate and extraction yields the benzyl carbodithioate derivative.

- Purification by silica gel chromatography affords the pure product.

This approach highlights the use of protecting groups and acid-mediated deprotection in the synthesis of benzyl carbamothioyl compounds.

Hydrolysis and Further Functional Group Transformations

In some synthetic routes, ester hydrolysis is performed to obtain free carboxylic acids, which can then be re-esterified or modified.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Thioamide formation | Morpholine nitrile + benzaldehyde + DBU + ethanol | 81–83% yield of carbamothioyl acrylonitrile derivatives | Mild base-catalyzed condensation |

| Benzyl ester formation | Benzyl chloride + carboxylic acid + quaternary ammonium carboxylate | High yield benzyl esters | Mild, avoids harsh acidic conditions |

| Protection/deprotection | TFA in dichloromethane, sodium bicarbonate neutralization | Clean deprotection of tert-butyl groups | Used in related carbamothioyl compounds |

| Hydrolysis of esters | 0.1 M NaOH, 50–60°C, acidification | Free carboxylic acids | For further functionalization |

Research Findings and Analytical Data

- The synthesized compounds are typically characterized by melting point, ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

- For example, 2-(morpholine-4-carbonothioyl)-3-phenylacrylonitrile shows a melting point of 118–120 °C and HRMS m/z [M + Na]^+ of 295.0876 (calculated and found matching).

- Purification steps such as washing with cold ethanol and diethyl ether or centrifugation with hexane are critical to obtain analytically pure solids.

Q & A

Q. What are the established synthetic routes for Benzyl 2-carbamothioylmorpholine-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Amide/thiourea formation : Reaction of morpholine derivatives with thiocarbamoylating agents (e.g., thiophosgene or thiourea derivatives) to introduce the carbamothioyl group.

- Benzyl ester protection : Protection of carboxylic acid intermediates using benzyl chloroformate under basic conditions to improve solubility and stability during subsequent steps .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization to isolate high-purity products .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

Q. How does the carbamothioyl group influence reactivity in downstream applications?

The thiourea moiety (N–C(=S)–N) acts as a nucleophile or metal-binding ligand, enabling:

- Coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic applications.

- Participation in cyclocondensation reactions to form heterocycles (e.g., thiazoles) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can:

- Predict intermediates and transition states for key steps like thiocarbamoylation.

- Calculate thermodynamic parameters (ΔG, ΔH) to identify optimal temperatures and solvents .

- Validate experimental spectral data (e.g., IR frequencies) to resolve ambiguities .

Q. What strategies address contradictions in crystallographic data during structure refinement?

- Multi-software validation : Cross-check refinement results between SHELXL (for small molecules) and Mercury (for packing analysis) .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in morpholine derivatives due to flexible ring conformations .

- Hydrogen bonding analysis : Compare hydrogen-bonding networks with similar compounds in the Cambridge Structural Database (CSD) to validate geometry .

Q. How does steric hindrance from the benzyl group affect biological activity in target studies?

- Enzyme inhibition assays : The benzyl ester may block active-site access in enzymes like proteases or kinases. Competitive inhibition assays (e.g., IC measurements) with/without the benzyl group can quantify this effect .

- Molecular docking : Tools like AutoDock Vina simulate binding poses, revealing steric clashes with protein targets .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in synthetic workflows?

- Reagent purity : Use freshly distilled benzyl chloroformate to avoid side reactions.

- Moisture-sensitive steps : Conduct thiocarbamoylation under inert atmosphere (N/Ar).

- Parallel reactions : Test multiple solvents (e.g., DMF vs. THF) to optimize yields .

Q. How to resolve discrepancies between theoretical and experimental NMR shifts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.